6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one is a chemical compound with the molecular formula C9H12N2O. It is known for its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system. This compound has various applications in scientific research and industry due to its distinct chemical properties .
Mechanism of Action
Target of Action
Benzimidazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzimidazoles are generally known to interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting their function .
Biochemical Pathways
Benzimidazoles are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazoles are generally known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzimidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with phosgene, followed by cyclization to form the desired benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives .
Scientific Research Applications
6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-one include:
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1,3-Dimethyl-2-oxohexahydropyrimidine
- N,N′-Dimethylpropylene urea
Uniqueness
What sets this compound apart from these similar compounds is its unique benzodiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)3-6-8(7(12)4-9)11-5-10-6/h5H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWPAQERHHKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)N=CN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.